molecular formula C23H25N3O3S B2353761 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1021091-17-7

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Katalognummer B2353761
CAS-Nummer: 1021091-17-7
Molekulargewicht: 423.53
InChI-Schlüssel: FCKBRSNHQIEDQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives have been studied for their herbicidal activity. Specifically, research has focused on enantiomers of these compounds, synthesized using methods like Sharpless asymmetric chlorohydroxylation. Tests revealed the (S)-isomers to be the active forms, indicating potential use in agriculture as selective herbicides (Hosokawa et al., 2001).

Antimicrobial Agents

These compounds have also been synthesized and evaluated as antimicrobial agents. A study developed new tetrahydronaphthalene-sulfonamide derivatives with significant in vitro inhibitory activities against various Gram-positive and Gram-negative bacterial strains, as well as Candida Albicans. These findings suggest their potential as broad-spectrum antimicrobial agents (Mohamed et al., 2021).

Thromboxane Receptor Antagonists

In cardiovascular research, derivatives of this compound have been synthesized as potent thromboxane A2 prostanoid receptor antagonists. These derivatives, which replace the carboxylic acid functional group with cyclopentane-1,3-dione bioisosteres, have shown remarkable potency, suggesting their application in antithromboxane therapies (Wang et al., 2014).

5-HT7 Receptor Agents

These compounds have been studied for their affinity and intrinsic activities at serotonin receptors, particularly the 5-HT7 receptor. Various derivatives have shown high-affinity agonist or antagonist activities, indicating their potential in neurological and psychiatric disorder treatments (Leopoldo et al., 2007).

Carbonic Anhydrase Inhibitors

Research has also explored their role as inhibitors of human carbonic anhydrase isozymes. Specific derivatives exhibited potent inhibitory effects against these isozymes, highlighting their potential in treating disorders related to aberrant carbonic anhydrase activity (Akbaba et al., 2014).

Antipsychotic Agents

These sulfonamide derivatives have been identified for their high affinities for serotonin receptors, 5-HT(2C) and 5-HT(6), indicating their potential as atypical antipsychotic agents. Their selectivity over other serotonin and dopamine receptor subtypes suggests a promising profile for treating psychiatric disorders (Park et al., 2010).

Catalysis in Organic Synthesis

These compounds have been used in catalytic processes like the α-sulfonamidation of β-ketoesters, offering new synthetic routes for organic compounds with potential pharmaceutical applications (Rao et al., 2019).

Potential PET Radiotracers

Some derivatives have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology, indicating their utility in diagnostic imaging (Abate et al., 2011).

Eigenschaften

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-23-14-13-22(19-8-2-1-3-9-19)25-26(23)16-6-15-24-30(28,29)21-12-11-18-7-4-5-10-20(18)17-21/h1-3,8-9,11-14,17,24H,4-7,10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKBRSNHQIEDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.